7-Methylimidazo[1,2-a]pyridin-6-amine is a nitrogen-containing heterocyclic compound recognized for its structural significance and potential biological activities. This compound belongs to the class of imidazo[1,2-a]pyridines, which are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
The compound is classified under the category of fused heterocycles and is primarily sourced from synthetic organic chemistry. Its IUPAC name is 7-methylimidazo[1,2-a]pyridin-6-amine, and it can be identified by its unique molecular structure characterized by a fused imidazole and pyridine ring system. This compound has been studied extensively for its chemical properties and biological activities, making it a subject of interest in both academic and industrial research settings .
The synthesis of 7-methylimidazo[1,2-a]pyridin-6-amine can be achieved through several methods:
Industrial production often focuses on optimizing these synthetic routes to maximize yields and purity. Techniques such as continuous flow reactors and automated systems are employed to ensure consistency and scalability in production .
The molecular formula for 7-methylimidazo[1,2-a]pyridin-6-amine is . Its structural representation includes:
InChI=1S/C8H9N3/c1-6-4-8-10-2-3-11(8)5-7(6)9/h2-5H,9H2,1H3
UCIOIZSVWRSEDL-UHFFFAOYSA-N
This structure reveals a fused ring system that contributes to its chemical reactivity and biological interactions .
7-Methylimidazo[1,2-a]pyridin-6-amine participates in several chemical reactions:
These reactions are facilitated by various reagents including acids, bases, metal catalysts, and solvents like ethanol or dichloromethane. The products formed can include various substituted derivatives of imidazo[1,2-a]pyridine .
The mechanism of action for 7-methylimidazo[1,2-a]pyridin-6-amine is linked to its interaction with specific molecular targets. For instance, its antimicrobial properties may arise from interference with bacterial DNA synthesis and repair mechanisms. Understanding these interactions is crucial for developing therapeutic applications targeting multidrug-resistant pathogens .
7-Methylimidazo[1,2-a]pyridin-6-amine exhibits the following physical properties:
The compound displays notable chemical properties such as:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry .
7-Methylimidazo[1,2-a]pyridin-6-amine has a broad spectrum of applications:
This compound exemplifies the intersection of organic synthesis and pharmacological research, underscoring its relevance in contemporary scientific inquiry.
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: